N-1-Azabicyclo(2.2.2)oct-3-yl-5-fluoro-2-methoxybenzamide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-Azabicyclo(2.2.2)oct-3-yl-5-fluoro-2-methoxybenzamide monohydrochloride is a nitrogen-containing heterocyclic compound. This compound is of significant interest due to its unique structure and potential applications in various fields, including drug discovery and medicinal chemistry. The bicyclic structure of the compound, which includes a six-membered nitrogen heterocycle fused to a cyclopentane ring, contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1-Azabicyclo(222)oct-3-yl-5-fluoro-2-methoxybenzamide monohydrochloride typically involves multiple steps One common route includes the formation of the azabicyclo[22The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-1-Azabicyclo(2.2.2)oct-3-yl-5-fluoro-2-methoxybenzamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the benzamide ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-1-Azabicyclo(2.2.2)oct-3-yl-5-fluoro-2-methoxybenzamide monohydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-1-Azabicyclo(2.2.2)oct-3-yl-5-fluoro-2-methoxybenzamide monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[2.2.2]octan-3-yl acetate: This compound shares a similar bicyclic structure but differs in its functional groups.
N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide: Another compound with a similar core structure but different substituents, used in cognitive deficit treatments.
Uniqueness
N-1-Azabicyclo(2.2.2)oct-3-yl-5-fluoro-2-methoxybenzamide monohydrochloride is unique due to its specific combination of fluoro and methoxy substituents on the benzamide ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and therapeutic applications .
Properties
CAS No. |
90183-12-3 |
---|---|
Molecular Formula |
C15H20ClFN2O2 |
Molecular Weight |
314.78 g/mol |
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-5-fluoro-2-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C15H19FN2O2.ClH/c1-20-14-3-2-11(16)8-12(14)15(19)17-13-9-18-6-4-10(13)5-7-18;/h2-3,8,10,13H,4-7,9H2,1H3,(H,17,19);1H |
InChI Key |
DNVKCWXLHJDPBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)NC2CN3CCC2CC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.